molecular formula C9H9ClN2O5 B048759 Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate CAS No. 457947-61-4

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

Cat. No.: B048759
CAS No.: 457947-61-4
M. Wt: 260.63 g/mol
InChI Key: IHQKJDKMQBJBML-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the nitration of methyl 4-amino-5-chloro-2-methoxybenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-chloro-5-nitrobenzoate
  • 2-Chloro-3-fluoro-6-nitroaniline
  • 2-Chloro-4-methyl-6-nitroaniline
  • 2-Chloro-4-fluoro-6-nitroaniline

Uniqueness

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate (also referred to as a derivative of the benzamide family) has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, structure-activity relationships, and various biological evaluations, including cytotoxicity and antiproliferative effects.

Chemical Structure and Synthesis

This compound is characterized by a complex molecular structure that includes an amino group, a chloro substituent, and methoxy and nitro groups attached to a benzoate framework. The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent substitution reactions to introduce the desired functional groups.

1. Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, research has shown that it can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundMCF-70.05619.3
This compoundMDA-MB-2310.0233.7

The compound exhibited an IC50 value of 0.056 µM against MCF-7 cells, indicating strong antiproliferative activity. The selectivity index further highlights its potential as a therapeutic agent, suggesting that it preferentially affects cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival. Studies suggest that compounds with similar structures often act as inhibitors of key enzymes involved in tumor growth, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK) .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the amino group is critical for enhancing receptor binding affinity, while the chloro and methoxy groups contribute to its lipophilicity and overall pharmacokinetic properties.

Table 2: Structure–Activity Relationship Insights

Structural FeatureInfluence on Activity
Amino GroupIncreases receptor binding affinity
Chloro SubstituentEnhances lipophilicity
Methoxy GroupModulates solubility and permeability

Case Studies

In a recent clinical evaluation involving various benzamide derivatives, this compound was highlighted for its dual action as both a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist . This dual mechanism may provide therapeutic benefits for conditions such as nausea related to chemotherapy.

Properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQKJDKMQBJBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477514
Record name 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457947-61-4
Record name 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 11 (6.2 g, 20.5 mmol) was dissolved in methanol (70 mL), H2SO4 concentrated (4 mL) was added and the solution heated to reflux for 9 h. After cooling to r.t., the mixture was poured into ice (600 mL) and the precipitate formed was collected by filtration. Drying under hv gave 5.0 g (94%) of 12 as a yellow solid. Data of 12: Rf 0.85 (hexane/EtOAc 1:4). 1H NMR (300 MHz, DMSO-d6): δ 3.77 (s, 6H), 6.85 (brs, 2H), 7.82 (s, 1H). 13C NMR (75 MHz, DMSO-d6): δ 52.80, 64.68, 110.40, 114.21, 133.80, 142.29, 153.60, 163.48. MS (ESI): m/z (rel intensity) 261 (100). HRMS (FAB): m/z calcd for C9H9N2O5Cl, 260.0200; found, 260.0197.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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